1-(1-methyl-1H-pyrazol-4-yl)ethanone
Description
Historical Context and Evolution of Pyrazole (B372694) Research
The journey of pyrazole chemistry began in the late 19th century, with its initial synthesis marking a significant milestone in the understanding of heterocyclic compounds. Early research focused on the fundamental reactivity and properties of the pyrazole ring. Over the decades, the field has evolved from basic synthesis and characterization to the sophisticated design and application of complex pyrazole-containing molecules. This progression has been driven by advancements in analytical techniques and a deeper understanding of structure-activity relationships, allowing chemists to tailor pyrazole derivatives for specific functions.
Importance of Pyrazole Derivatives in Modern Chemical and Biological Sciences
The versatility of the pyrazole nucleus has led to its integration into a vast array of functional molecules, impacting numerous areas of science.
Medicinal Chemistry: Pyrazole derivatives are integral to modern drug discovery. The scaffold is a key component in a variety of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors for cancer therapy, and agents targeting the central nervous system. The ability of the pyrazole ring to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, makes it an ideal building block for designing potent and selective pharmaceuticals. Notably, some pyrazole derivatives have been investigated as Janus kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases.
Agrochemicals: In the realm of agriculture, pyrazole-based compounds have emerged as effective pesticides and herbicides. These derivatives are designed to target specific biological pathways in pests and weeds, often with high efficacy and selectivity, contributing to improved crop yields and protection. The development of novel pyrazole-containing agrochemicals is an ongoing area of research, aimed at addressing challenges such as resistance and environmental impact.
Material Science: The unique photophysical and electronic properties of pyrazole derivatives have also captured the attention of material scientists. These compounds are being explored for their potential applications in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials. The tunable nature of the pyrazole ring allows for the fine-tuning of electronic and optical properties to meet the demands of specific material applications.
Scope and Research Focus on 1-(1-methyl-1H-pyrazol-4-yl)ethanone
Within the expansive landscape of pyrazole chemistry, specific derivatives often serve as key intermediates and subjects of focused research. This compound is one such compound that has garnered attention for its utility as a versatile building block in the synthesis of more complex molecules. Its strategic placement of functional groups—the N-methylated pyrazole ring and the acetyl moiety—provides reactive handles for a variety of chemical transformations.
Research on this compound is primarily centered on its application as a precursor in the development of novel compounds with potential biological activity. For instance, it has been utilized as a starting material in the synthesis of pyrazolo[1,5-a]pyrazine (B3255129) derivatives, which are investigated for their therapeutic potential. A Chinese patent describes the use of this compound in the preparation of intermediates for JAK kinase inhibitors, highlighting its relevance in medicinal chemistry. google.com
Furthermore, this compound serves as a valuable synthon in the creation of libraries of diverse pyrazole derivatives for high-throughput screening in drug discovery and agrochemical research. Its bromo-derivative, 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, is a key intermediate in the synthesis of more complex heterocyclic systems. google.com A Japanese patent, for example, indicates its utility in the development of novel heterocyclic compounds as potential pest control agents. google.com
The following sections will delve into the specific chemical properties, synthesis, and research applications of this compound, providing a comprehensive overview of this important chemical entity.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-7-8(2)4-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINVCRAZGLSROU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394006 | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37687-18-6 | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 1 1 Methyl 1h Pyrazol 4 Yl Ethanone and Its Derivatives
General Approaches to Pyrazole (B372694) Ring Synthesis
The synthesis of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established area of organic synthesis. Several key strategies have been developed to construct this important structural motif, which is found in numerous pharmaceuticals and agrochemicals.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
One of the most traditional and widely used methods for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. This reaction, often referred to as the Knorr pyrazole synthesis, involves the reaction of a β-diketone, β-ketoester, or α,β-unsaturated carbonyl compound with hydrazine or a substituted hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the pyrazole ring. The choice of hydrazine derivative (e.g., hydrazine hydrate, methylhydrazine) allows for the introduction of different substituents at the N1 position of the pyrazole ring. A significant challenge in this method can be the control of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, which can lead to the formation of isomeric products.
| Starting Materials | Reaction Type | Key Features |
| 1,3-Dicarbonyl compounds and Hydrazine derivatives | Cyclocondensation | Versatile, well-established, potential for regioselectivity issues. |
| α,β-Unsaturated ketones and Hydrazine derivatives | Cyclocondensation | Leads to pyrazoline intermediates which are then oxidized to pyrazoles. |
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition reaction is another powerful tool for the synthesis of pyrazole rings. This method typically involves the reaction of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene (as the dipolarophile). The concerted [3+2] cycloaddition of a diazoalkane to an alkyne directly yields a pyrazole. If an alkene is used as the dipolarophile, a pyrazoline is formed, which can then be oxidized to the corresponding pyrazole. The regioselectivity of this reaction is governed by the electronic properties of both the dipole and the dipolarophile. This method offers a high degree of control over the substitution pattern of the resulting pyrazole.
| 1,3-Dipole | Dipolarophile | Product | Key Features |
| Diazo compounds | Alkynes | Pyrazole | Direct formation of the aromatic ring, good regioselectivity. |
| Diazo compounds | Alkenes | Pyrazoline (requires oxidation) | Stepwise approach to pyrazoles. |
| Nitrile imines | Alkenes/Alkynes | Pyrazole/Pyrazoline | Versatile dipole source. |
Multicomponent Synthesis Strategies
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules, including pyrazoles. frontierspecialtychemicals.com These reactions involve the one-pot combination of three or more starting materials to form a product that contains the structural elements of all the reactants. For pyrazole synthesis, MCRs can be designed to bring together the necessary fragments to construct the pyrazole ring in a single synthetic operation. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be employed to generate highly substituted pyrazoles. chemscene.com The versatility of MCRs allows for the rapid generation of diverse libraries of pyrazole derivatives.
Metal-Catalyzed Cyclization and Coupling Reactions
Modern synthetic chemistry has seen the development of numerous metal-catalyzed reactions that can be applied to the synthesis of pyrazoles. These methods often offer high efficiency, selectivity, and functional group tolerance. For instance, palladium- or copper-catalyzed cross-coupling reactions can be used to functionalize pre-existing pyrazole rings. More direct approaches involve metal-catalyzed cyclization reactions of appropriately functionalized acyclic precursors. For example, rhodium-catalyzed addition-cyclization of hydrazines with alkynes has been reported to afford highly substituted pyrazoles. These metal-catalyzed methods provide access to pyrazole derivatives that may be difficult to synthesize using traditional methods.
Specific Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethanone Core
The synthesis of the specific compound this compound involves the construction of the 1-methyl-1H-pyrazole ring and the subsequent introduction of the acetyl group at the 4-position, or the formation of the ring with the acetyl group already in place.
Precursor Compounds and Starting Materials Utilization
The synthesis of this compound can be approached through several synthetic routes, primarily relying on the functionalization of a pre-formed 1-methyl-1H-pyrazole ring or by constructing the pyrazole ring from precursors that already contain the necessary carbon framework.
One common strategy involves the Friedel-Crafts acylation of 1-methyl-1H-pyrazole . In this approach, 1-methyl-1H-pyrazole serves as the key precursor. The acetyl group can be introduced at the C4 position using an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). The regioselectivity of this reaction is crucial, as acylation could potentially occur at other positions on the pyrazole ring. However, the 4-position of the 1-substituted pyrazole ring is often susceptible to electrophilic substitution.
| Precursor | Reagent | Reaction Type | Product |
| 1-methyl-1H-pyrazole | Acetyl chloride/Lewis acid | Friedel-Crafts Acylation | This compound |
Another plausible route involves the cyclocondensation of a suitably substituted 1,3-dicarbonyl equivalent with methylhydrazine . A key starting material for this approach would be a precursor that can generate a 1,3-dicarbonyl moiety with an acetyl group at the 2-position. For instance, the reaction of a compound like 3-acetyl-2,4-pentanedione with methylhydrazine could theoretically lead to the formation of the target molecule, although regioselectivity would need to be controlled.
A more contemporary approach could utilize metal-catalyzed cross-coupling reactions . For example, a 4-halo-1-methyl-1H-pyrazole (such as 4-bromo- or 4-iodo-1-methyl-1H-pyrazole) could be used as a precursor. This precursor could then undergo a coupling reaction with an acetyl-containing reagent, such as an organotin or organoboron compound, in the presence of a palladium catalyst. For instance, a Stille coupling with acetyltributyltin or a Suzuki coupling with an appropriate acetylboronic acid derivative could be employed. An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester from 4-bromo-1-methyl-1H-pyrazole has been reported, highlighting the utility of such precursors.
| Precursor | Coupling Partner | Catalyst | Reaction Type |
| 4-Bromo-1-methyl-1H-pyrazole | Acetyltributyltin | Palladium Catalyst | Stille Coupling |
| 4-Iodo-1-methyl-1H-pyrazole | Acetylboronic acid derivative | Palladium Catalyst | Suzuki Coupling |
The selection of the most appropriate synthetic strategy depends on factors such as the availability of starting materials, desired scale of the reaction, and the need for regiochemical control. The utilization of these diverse synthetic methodologies underscores the versatility of modern organic chemistry in accessing specific and functionally rich heterocyclic compounds like this compound.
Key Reaction Steps for Ethanone (B97240) Moiety Formation
The introduction of an ethanone (acetyl) group onto a pyrazole ring is typically achieved through an acylation reaction, a class of electrophilic aromatic substitution. The most common method is the Friedel-Crafts acylation. masterorganicchemistry.comlibretexts.org
The general mechanism for this reaction involves three primary steps:
Generation of the Electrophile : An acylating agent, such as acetyl chloride or acetic anhydride, is activated by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, TiCl₄). The Lewis acid coordinates to the halogen or oxygen of the acylating agent, making the carbonyl carbon more electrophilic and leading to the formation of a highly reactive acylium ion. This acylium ion (CH₃CO⁺) is stabilized by resonance. masterorganicchemistry.comyoutube.com
Nucleophilic Attack : The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack forms a new carbon-carbon bond and results in a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. libretexts.org
Deprotonation : A base, typically the Lewis acid complex formed in the first step (e.g., AlCl₄⁻), removes a proton from the carbon atom where the acyl group was added. This step restores the aromaticity of the pyrazole ring, yielding the final product, this compound. libretexts.orgyoutube.com
An alternative approach involves the cyclization of precursor molecules that already contain the necessary fragments. For instance, a reaction might start with a chalcone (B49325) intermediate, which then undergoes cyclization to form the pyrazole ring with the ethanone moiety already incorporated as part of the initial structure. jddtonline.info
Regioselective Synthesis Considerations
Regioselectivity is a critical aspect of synthesizing this compound, as the pyrazole ring has multiple positions (C3, C4, and C5) where substitution can occur. The goal is to direct the acetyl group specifically to the C4 position.
Several factors influence the regioselectivity of this substitution:
Electronic Effects : In electrophilic aromatic substitution, the incoming electrophile (the acylium ion) will preferentially attack the most electron-rich position on the aromatic ring. The pyrazole ring system is susceptible to electrophilic substitution reactions like nitration and halogenation. nih.gov For 1-methyl-1H-pyrazole, the C4 position is generally favored for electrophilic attack due to the directing effects of the two nitrogen atoms and the methyl group.
Steric Hindrance : The C3 and C5 positions are adjacent to the nitrogen atoms, one of which bears a methyl group. This can create steric hindrance that makes the C4 position more accessible for attack by the bulky acylium ion complex.
Reaction Pathway Control : An alternative to direct acylation is to build the pyrazole ring from precursors that ensure the desired substitution pattern. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic example. wikipedia.org By choosing a 1,3-dicarbonyl precursor that already has the acetyl group or a precursor to it in the correct position relative to other functional groups, the regiochemistry of the final pyrazole can be precisely controlled.
In cases where direct acylation is challenging or yields mixtures, chemists may use a pre-functionalization strategy. This involves introducing a directing group at the C4 position, which can then be converted to the acetyl group.
Optimization of Synthetic Pathways
Optimizing the synthesis of pyrazole derivatives is crucial for improving efficiency, yield, and purity, making the process more suitable for large-scale production. This involves a careful study of reaction conditions and the implementation of strategies to enhance selectivity.
Influence of Reaction Conditions (Temperature, Solvent, Catalysts)
The outcome of pyrazole synthesis can be highly sensitive to the specific conditions employed.
Temperature : Reaction temperature is a critical parameter that can influence both reaction rate and product distribution. In some pyrazole syntheses, increasing the temperature to a certain point (e.g., 60 °C) can improve yields, but exceeding this optimal temperature may lead to decomposition or the formation of side products, resulting in lower yields. mdpi.com In other cases, temperature can be used to control a divergent synthesis, where different products are formed from the same starting materials simply by tuning the reaction temperature. nih.govmdpi.com For instance, a reaction might yield one product at room temperature and a different one at 95 °C. mdpi.com
Solvent : The choice of solvent can dramatically affect the regioselectivity and yield of pyrazole formation. While ethanol (B145695) is a common solvent, it can sometimes lead to mixtures of regioisomers. It has been shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), can significantly increase the regioselectivity of pyrazole formation. acs.org The solvent can also influence which regioisomer is the major product; protic solvents may favor one isomer, while aprotic solvents favor another. researchgate.net In some syntheses, ionic liquids have demonstrated superior performance compared to conventional organic solvents like ethanol. nih.gov
Catalysts : Catalysts are fundamental to many synthetic strategies. In Friedel-Crafts acylations, Lewis acids like AlCl₃ are standard, but they are not always suitable for reactive heterocyclic systems like pyrazole. researchgate.net Milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃ may be more appropriate. researchgate.net The choice of catalyst can be highly specific to the reaction; for example, in one silver-catalyzed pyrazole synthesis, Cu(OTf)₂ gave a 60% yield, whereas Fe(OTf)₃ was completely ineffective. nih.gov In other multicomponent reactions, catalysts like 4-toluenesulfonic acid or even metal-free catalysts such as molecular iodine have been used effectively. mdpi.comnih.gov Phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have also been successfully used for the acylation of pyrazole derivatives at room temperature. researchgate.net
Table 1: Effect of Reaction Conditions on Pyrazole Synthesis
| Parameter | Condition/Reagent | Observation | Reference |
|---|---|---|---|
| Temperature | Increase from RT to 60 °C | Improved product yield in a silver-catalyzed synthesis. | mdpi.com |
| Increase above 60 °C | Decreased product yield. | mdpi.com | |
| Room Temp vs. 95 °C | Leads to different products (divergent synthesis). | mdpi.com | |
| Solvent | Ethanol | Can lead to mixtures of regioisomers. | |
| 2,2,2-Trifluoroethanol (TFE) / HFIP | Dramatically increases regioselectivity. | acs.org | |
| Ionic Liquid [HDBU][OAc] | Demonstrated superior performance over ethanol. | nih.gov | |
| Catalyst | Cu(OTf)₂ vs. Fe(OTf)₃ | Cu(OTf)₂ afforded 60% yield, while Fe(OTf)₃ was unproductive. | nih.gov |
| Sc(OTf)₃ / DBU | Displayed the best performance with 97% yield in a specific reaction. | nih.gov | |
| TiCl₄ | Suggested as a suitable milder Lewis acid for Friedel-Crafts acylation on pyrazoles. | researchgate.net |
Enhancement of Yields and Selectivity
Improving yields and selectivity is a primary goal of synthetic optimization. High regioselectivity is often the most significant challenge in pyrazole synthesis.
Strategies to enhance outcomes include:
Catalyst Screening : As shown in the table above, systematic screening of different catalysts can lead to significant improvements in yield. For instance, the use of a novel "3D platelike ternary-oxo-cluster" (NaCoMo) catalyst for the synthesis of certain pyrazoles resulted in an impressive yield of up to 99%. mdpi.com Similarly, a silver-catalyzed method for producing 3-CF₃-pyrazoles achieved yields up to 99% with high regioselectivity. mdpi.com
Solvent Selection : Choosing an optimal solvent is crucial for selectivity. The use of fluorinated alcohols (TFE, HFIP) has been demonstrated to dramatically improve the ratio of desired to undesired regioisomers in the reaction of 1,3-diketones with methylhydrazine.
Reaction Conditions Tuning : Fine-tuning parameters like reagent stoichiometry, reaction time, and temperature is essential. For instance, selective C-acylation of a pyrazolone (B3327878) was achieved by first forming a calcium complex to protect the hydroxyl group, thereby preventing the formation of the undesired O-acylated product. rsc.orgresearchgate.net
By systematically investigating these factors, chemists can develop robust and efficient synthetic routes to this compound and its derivatives.
Chemical Transformations and Derivatization of 1 1 Methyl 1h Pyrazol 4 Yl Ethanone
Reactivity of the Ethanone (B97240) Functional Group
The ethanone substituent is a key site for synthetic modifications, offering pathways to a variety of derivatives through oxidation, reduction, and nucleophilic substitution reactions.
Oxidation Reactions
The acetyl group of 1-(1-methyl-1H-pyrazol-4-yl)ethanone can undergo oxidation to yield the corresponding carboxylic acid, 1-methyl-1H-pyrazole-4-carboxylic acid. This transformation can be achieved using various oxidizing agents. A common method for such an oxidation is the haloform reaction, which proceeds through the formation of a trihalomethyl ketone intermediate that is subsequently cleaved.
Table 1: Oxidation of this compound
| Reactant | Reagents | Product |
|---|
Reduction Reactions
The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, 1-(1-methyl-1H-pyrazol-4-yl)ethanol. This is a common transformation in organic synthesis and can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose, with NaBH₄ being a milder and more selective reagent. chemistrysteps.compharmaguideline.comyoutube.comlibretexts.org
Table 2: Reduction of this compound
| Reactant | Reagent | Product |
|---|---|---|
| This compound | NaBH₄, Methanol | 1-(1-methyl-1H-pyrazol-4-yl)ethanol |
Nucleophilic Substitution Reactions
The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by nucleophiles. This reactivity allows for a range of carbon-carbon bond-forming reactions, including aldol (B89426) condensations and Grignard reactions.
In an aldol condensation, the enolate of this compound, formed under basic conditions, can react with an aldehyde or another ketone to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone.
A Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group, resulting in the formation of a tertiary alcohol after an acidic workup. youtube.com
Table 3: Nucleophilic Substitution Reactions of this compound
| Reaction Type | Reactant | Reagents | Product |
|---|---|---|---|
| Aldol Condensation | This compound | 1. Benzaldehyde, NaOH2. Heat | (E)-1-(1-methyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one |
Transformations Involving the Pyrazole (B372694) Ring System
The pyrazole ring itself can be functionalized, providing another avenue for creating diverse molecular architectures.
Halogenation (e.g., Bromination at Acetyl Position)
While halogenation of the pyrazole ring is a common reaction, the acetyl group can also be halogenated at the α-position under specific conditions. researchgate.netgoogle.comgoogle.com This α-halogenation typically proceeds via an enol or enolate intermediate and can be catalyzed by either acid or base. youtube.comlibretexts.orgopenstax.org For instance, bromination of the methyl group of the ethanone moiety can be achieved using bromine in the presence of an acid catalyst to yield 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone.
Table 4: α-Bromination of this compound
| Reactant | Reagents | Product |
|---|
Cross-Coupling Reactions for Arylation (e.g., Suzuki-Miyaura, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be utilized to introduce aryl or heteroaryl substituents onto the pyrazole ring. To achieve this, a halogenated pyrazole precursor is typically required. For example, 4-bromo-1-methyl-1H-pyrazole can undergo Suzuki-Miyaura or Negishi coupling reactions.
The Suzuki-Miyaura coupling involves the reaction of the bromopyrazole with a boronic acid in the presence of a palladium catalyst and a base. nih.govresearchgate.netrsc.orgnih.govrsc.org The Negishi coupling utilizes an organozinc reagent in place of the boronic acid. nih.govrsc.orgresearchgate.net These reactions provide a versatile route to a wide array of 4-aryl-1-methyl-1H-pyrazoles, which can then be further functionalized at other positions.
Table 5: Cross-Coupling Reactions for Arylation of a Pyrazole Precursor
| Reaction Type | Reactants | Catalyst/Reagents | Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-bromo-1-methyl-1H-pyrazole, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-methyl-4-phenyl-1H-pyrazole |
Annulation Reactions for Fused Heterocyclic Systems
Annulation reactions involving this compound provide a direct route to the construction of fused heterocyclic systems, where the pyrazole ring is fused with another heterocyclic ring. These fused systems are of great interest in medicinal chemistry due to their unique structural features and diverse pharmacological properties.
One of the most common applications of this compound in annulation reactions is in the synthesis of pyrazolo[3,4-b]pyridines . This can be achieved through a multi-step synthesis, often commencing with the Vilsmeier-Haack reaction. This reaction introduces a formyl group at the 5-position of the pyrazole ring, which can then undergo cyclization with a suitable partner to form the fused pyridine (B92270) ring. The Vilsmeier-Haack reaction typically employs a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the formylating agent.
Another important class of fused heterocycles synthesized from this compound derivatives are pyrazolo[1,5-a]pyrimidines . The synthesis of these compounds often involves the reaction of a 5-aminopyrazole derivative, which can be prepared from this compound, with a 1,3-dicarbonyl compound or its equivalent. The regioselectivity of this reaction is a key aspect, as the cyclization can potentially lead to two different isomers. However, by carefully controlling the reaction conditions and the nature of the substituents, it is often possible to achieve high regioselectivity.
The Gewald reaction represents another powerful tool for the synthesis of fused heterocyclic systems. This one-pot, multi-component reaction typically involves a ketone, an activated nitrile, and elemental sulfur in the presence of a base to yield a 2-aminothiophene. While direct application to this compound itself to form a thieno[2,3-c]pyrazole is less commonly reported, the principles of the Gewald reaction can be applied to derivatives of the core compound to construct fused thiophene (B33073) rings.
| Fused System | Key Intermediate/Reaction | Reagents | Ref. |
| Pyrazolo[3,4-b]pyridine | Vilsmeier-Haack formylation | POCl₃, DMF | |
| Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | 1,3-Dicarbonyl compound | |
| Thieno[2,3-c]pyrazole | Gewald Reaction | Activated nitrile, Sulfur, Base |
Synthesis of Novel Derivatives
The acetyl group of this compound is a prime site for derivatization, allowing for the introduction of a wide range of functional groups and the construction of diverse molecular scaffolds. These derivatization reactions are crucial for modulating the physicochemical and biological properties of the parent compound.
Formation of Oxime and Hydrazone Derivatives
The carbonyl group of this compound readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes . arpgweb.com This reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, to neutralize the liberated HCl. The resulting oximes can exist as E and Z isomers, and their formation is often a key step in the synthesis of more complex molecules, including some with potential biological activity. nih.gov
Similarly, reaction with hydrazine (B178648) and its substituted derivatives yields hydrazones . wikipedia.org This condensation reaction is a versatile method for introducing a C=N-N linkage, which is a common feature in many biologically active compounds. The reactivity of the hydrazone can be further exploited for the synthesis of other heterocyclic systems, such as pyrazolines, through subsequent cyclization reactions. elifesciences.org The synthesis of hydrazone derivatives of pyrazole-4-carboxaldehydes has been shown to lead to compounds with potent antileishmanial activity. walshmedicalmedia.com
| Derivative | Reagent | Key Features | Ref. |
| Oxime | Hydroxylamine hydrochloride, Base | Formation of C=N-OH group, Potential for E/Z isomerism | arpgweb.com |
| Hydrazone | Hydrazine or substituted hydrazine | Formation of C=N-N group, Intermediate for further cyclizations | wikipedia.orgelifesciences.org |
Condensation Reactions for Scaffold Construction
Condensation reactions are fundamental in utilizing this compound for the construction of larger and more complex molecular scaffolds. The Claisen-Schmidt condensation is a particularly useful reaction in this context. It involves the reaction of this compound with an aromatic aldehyde in the presence of a base, such as sodium hydroxide, to form chalcones . healthcare-bulletin.co.uknih.gov These α,β-unsaturated ketones are valuable intermediates in the synthesis of various heterocyclic compounds, including pyrazolines, pyrimidines, and benzodiazepines, which are known to possess a wide range of biological activities. elifesciences.orgnih.gov
Another important condensation reaction involves the formation of enaminones . These compounds are synthesized by reacting this compound with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). nih.govmdpi.com The resulting enaminone contains both a keto group and an enamine functionality, making it a versatile building block for the synthesis of various heterocyclic systems through reactions with dinucleophiles. researchgate.net
| Scaffold | Reaction Type | Reagents | Ref. |
| Chalcones | Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH) | healthcare-bulletin.co.uknih.gov |
| Enaminones | Condensation | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | nih.govmdpi.com |
Generation of Biologically Active Scaffolds from the Core Compound
The derivatives of this compound serve as precursors for a multitude of biologically active scaffolds. The pyrazole nucleus itself is a well-established pharmacophore, and its combination with other heterocyclic systems or functional groups often leads to compounds with enhanced biological profiles. researchgate.netnih.gov
Antimicrobial Agents: A significant number of pyrazole derivatives synthesized from this compound exhibit potent antimicrobial activity. mdpi.com For instance, chalcones derived from this core compound can be cyclized with hydrazine or thiourea (B124793) to yield pyrazolines and pyrimidinethiones, respectively, which have been shown to possess antibacterial and antifungal properties. nih.govijpsr.com The incorporation of other heterocyclic moieties, such as indole, has also been explored to enhance the antimicrobial spectrum of these compounds. ijpsr.com
Anticancer Agents: The pyrazole scaffold is a key component in several anticancer drugs, and derivatives of this compound have been extensively investigated for their potential as anticancer agents. srrjournals.commdpi.comirjmets.com For example, pyrazoline derivatives obtained from the corresponding chalcones have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov The mechanism of action of these compounds often involves the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival. The structural diversity that can be achieved through the derivatization of this compound allows for the fine-tuning of their anticancer activity and selectivity. researchgate.net
| Biological Activity | Scaffold Type | Key Synthetic Precursor | Ref. |
| Antimicrobial | Pyrazolines, Pyrimidinethiones | Chalcones | mdpi.comnih.govijpsr.com |
| Anticancer | Pyrazolines, Fused Pyrazoles | Chalcones, Enaminones | srrjournals.commdpi.comirjmets.comnih.govresearchgate.net |
Advanced Spectroscopic and Structural Elucidation Studies
Application of Advanced NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 1-(1-methyl-1H-pyrazol-4-yl)ethanone (C₆H₈N₂O), ¹H and ¹³C NMR would provide the primary evidence for its structural integrity.
¹H NMR: The proton spectrum is expected to show three distinct signals: a singlet for the acetyl group's methyl protons (-COCH₃), a singlet for the N-methyl protons (-NCH₃), and two singlets in the aromatic region corresponding to the two protons on the pyrazole (B372694) ring. The protons at the C3 and C5 positions of the pyrazole ring are in different electronic environments and would likely appear as sharp singlets.
¹³C NMR: The carbon spectrum would be expected to display six unique resonances corresponding to the six carbon atoms in the molecule: the carbonyl carbon, the two methyl carbons, and the three distinct carbons of the pyrazole ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -COCH₃ | ~2.4-2.6 | ~25-27 |
| N-CH₃ | ~3.9-4.1 | ~38-40 |
| Pyrazole C3-H | ~7.8-8.0 | ~138-140 |
| Pyrazole C5-H | ~8.0-8.2 | ~130-132 |
| C=O | --- | ~190-192 |
| Pyrazole C4 | --- | ~118-120 |
Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structure Determination
As of the latest literature search, a solved single-crystal X-ray structure for this compound has not been publicly reported. Therefore, a detailed experimental analysis of its solid-state conformation, intermolecular interactions, and potential polymorphism is not possible.
However, crystallographic studies on analogous pyrazole derivatives provide a framework for what such an analysis would entail. For instance, studies on substituted phenyl-pyrazolyl ethanones reveal that the planarity of the pyrazole ring is a common feature.
A future crystallographic study of the title compound would determine critical parameters such as bond lengths, bond angles, and torsion angles. This would reveal the planarity of the pyrazole ring and the orientation of the acetyl and N-methyl substituents relative to the ring. Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, and potential π-π stacking between pyrazole rings, would be identified, which are crucial for understanding the crystal's stability and physical properties.
Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical area of study, particularly in pharmaceuticals and materials science. X-ray diffraction studies performed on crystals grown under different conditions (e.g., different solvents, temperatures) would be necessary to investigate whether this compound exhibits polymorphism. Each polymorph would have a unique crystal packing arrangement, leading to different physical properties like melting point and solubility.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₆H₈N₂O, corresponding to a molecular weight of 124.14 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 124. The fragmentation pattern can be predicted based on the structure and known fragmentation of ketones and heterocyclic compounds.
A primary and highly characteristic fragmentation pathway for ketones is the alpha-cleavage, which involves the loss of the methyl group from the acetyl moiety.
α-Cleavage: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would result in a prominent fragment ion at m/z = 109 . This acylium ion is resonance-stabilized and is often the base peak in the spectrum of methyl ketones.
Further fragmentation of the m/z 109 ion could occur via the loss of a neutral carbon monoxide (CO, 28 Da) molecule, a common fragmentation for acylium ions.
Loss of CO: [M - CH₃ - CO]⁺ would lead to a fragment at m/z = 81 . This ion corresponds to the 1-methyl-1H-pyrazol-4-yl cation.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| 124 | [C₆H₈N₂O]⁺ | Molecular Ion (M⁺) |
| 109 | [C₅H₅N₂O]⁺ | Loss of •CH₃ from acetyl group |
This predicted fragmentation provides a clear analytical handle for identifying the compound via mass spectrometry.
Computational Chemistry and Molecular Modeling of 1 1 Methyl 1h Pyrazol 4 Yl Ethanone and Its Analogs
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule ligands to the active site of a protein or enzyme.
Molecular docking studies on analogs of 1-(1-methyl-1H-pyrazol-4-yl)ethanone have successfully predicted their binding modes with various significant biological targets, primarily in the context of cancer therapy. These studies provide a theoretical framework for designing new, more potent inhibitors. nih.gov
For instance, a series of novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives containing a 1-methylindol skeleton were investigated as potential tubulin polymerization inhibitors. researchgate.netrsc.org Molecular docking analysis demonstrated that these compounds could bind effectively to the colchicine-binding site of tubulin, a key target in cancer treatment. researchgate.netrsc.org Similarly, docking simulations were performed to insert N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives into the crystal structure of cyclin-dependent kinase 2 (CDK2) at its active site to determine the probable binding model. nih.gov
Other studies have explored the potential of pyrazole (B372694) derivatives as inhibitors for a range of protein kinases. Docking studies using AutoDock 4.2 have been employed to investigate the binding of pyrazole analogs to targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2), all of which are crucial in cell cycle regulation and are implicated in various cancers. nih.gov The results from these simulations help to screen for potential inhibitors and rationalize their observed biological activities. nih.gov
| Biological Target | PDB Code | Compound Type/Analog | Predicted Binding Site |
|---|---|---|---|
| Tubulin | Not Specified | 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives | Colchicine binding site researchgate.netrsc.org |
| Cyclin-Dependent Kinase 2 (CDK2) | Not Specified | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | Active Site nih.gov |
| VEGFR-2 | 2QU5 | 1H-Pyrazole derivatives | Active Site nih.gov |
| Aurora A Kinase | 2W1G | 1H-Pyrazole derivatives | Active Site nih.gov |
Beyond predicting the binding pose, molecular docking is crucial for assessing the specific interactions between the ligand and the receptor. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are fundamental to the stability of the ligand-receptor complex.
In the docking of pyrazole derivatives with protein kinases like VEGFR-2, the ligands were observed to fit deeply within the binding pocket, forming key hydrogen bonds with active site residues. nih.gov For VEGFR-2 (PDB: 2QU5), crucial interactions were noted with amino acid residues such as Leu840, Asn923, Arg1066, Cys919, and Asp1046. nih.gov The analysis revealed that the pyrazole derivatives are potential inhibitors of these protein targets, characterized by favorable binding energies and inhibition constants. nih.gov
For the N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (compound 5a), docking into the CDK2 active site helped to rationalize its potent inhibitory activity. nih.gov The specific interactions identified in such studies are critical for structure-activity relationship (SAR) analysis and for guiding the optimization of lead compounds to enhance their binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
For pyrazole analogs, both 2D and 3D-QSAR models have been developed to understand the structural requirements for their biological activities, particularly as enzyme inhibitors. researchgate.netacs.orgnih.gov For example, 2D and 3D-QSAR studies were conducted on 1H-Pyrazole analogs as inhibitors of the Epidermal Growth Factor Receptor (EGFR). researchgate.net The 3D-QSAR modeling, which included Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), yielded models with excellent predictive capacity. researchgate.net
The statistical robustness of these models is paramount and is assessed using parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). A developed 2D-QSAR model for 1H-Pyrazole analogs exhibited strong statistical parameters, including an R²(train) of 0.9816 and a Q² of 0.9668, indicating a reliable and predictive model. researchgate.net Similarly, a study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors used methods like partial least-squares (PLS) and multiple linear regression (MLR) to build predictive 2D-QSAR models. acs.orgnih.gov These models help identify which physicochemical or structural descriptors most significantly influence the biological activity, thereby guiding the design of new compounds with improved potency. acs.orgnih.gov
| QSAR Model Type | Target | R² (training set) | Q² (cross-validation) | R² (test set) |
|---|---|---|---|---|
| 2D-QSAR | EGFR Inhibitors | 0.9816 | 0.9668 | 0.6952 researchgate.net |
| 3D-QSAR (CoMFA_ES) | EGFR Inhibitors | 0.975 | 0.664 | Not Reported researchgate.net |
| 3D-QSAR (CoMSIA_SHA) | EGFR Inhibitors | 0.938 | 0.614 | Not Reported researchgate.net |
Theoretical Studies on Electronic Structure and Reactivity
Theoretical studies, particularly those employing quantum mechanics, provide deep insights into the intrinsic properties of molecules, such as their electronic structure, stability, and chemical reactivity.
Density Functional Theory (DFT) has become a popular and reliable method for predicting a wide variety of molecular properties. researchgate.net For pyrazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), have been used to optimize molecular geometries and calculate electronic properties. researchgate.netnih.gov
These calculations provide data on bond lengths, bond angles, and torsion angles, which can be compared with experimental X-ray diffraction data to validate the computational method. researchgate.net Furthermore, DFT is used to determine key electronic properties derived from frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govjcsp.org.pk The energy gap between the HOMO and LUMO (ΔEg) is a critical parameter that relates to the chemical reactivity and stability of the molecule. nih.gov For a series of pyrazole methanone (B1245722) derivatives, the calculated HOMO-LUMO gap ranged from 3.02 eV to 3.83 eV, indicating varying levels of reactivity and stability based on substituent positioning. nih.gov Other calculated properties include molecular electrostatic potential (MEP), which identifies sites susceptible to electrophilic or nucleophilic attack, and nonlinear optical (NLO) properties. nih.govresearchgate.net
| Compound/Analog | Property | Calculated Value | Method |
|---|---|---|---|
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone (M1) | HOMO-LUMO Gap (ΔEg) | 3.42 eV | B3LYP/6-31G(d,p) nih.gov |
| Analog M3 | HOMO-LUMO Gap (ΔEg) | 3.02 eV | B3LYP/6-31G(d,p) nih.gov |
| Analog Ma | HOMO-LUMO Gap (ΔEg) | 3.83 eV | B3LYP/6-31G(d,p) nih.gov |
| 1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl) ethanone (B97240) O-butyl Oxime | Geometry Optimization | Good agreement with X-ray data | B3LYP/6-311G(d,p) researchgate.net |
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. mdpi.com By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment.
A detailed breakdown of these interactions reveals the percentage contribution of each contact type to the Hirshfeld surface area. For 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, a related heterocyclic ketone, H···H contacts were the most significant contributors (37.6%), followed by O···H/H···O (16.8%), S···H/H···S (15.4%), and N···H/H···N (13.0%). nih.gov This quantitative analysis provides valuable insight into the forces that govern the molecular self-assembly and crystal architecture of these compounds. nih.goveurjchem.com
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 37.6 |
| O···H / H···O | 16.8 |
| S···H / H···S | 15.4 |
| N···H / H···N | 13.0 |
| C···H / H···C | 7.6 |
| Other Contacts | 9.6 |
In Silico ADMET Prediction for Drug-Likeness Assessment
The evaluation of a compound's potential as a drug candidate is critically dependent on its pharmacokinetic profile, commonly assessed through Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In modern drug discovery, in silico computational tools are indispensable for predicting these properties early in the development process, allowing for the prioritization of candidates with favorable drug-like characteristics and the early deselection of those likely to fail. For this compound and its analogs, computational ADMET screening provides crucial insights into their viability as therapeutic agents.
A variety of computational models and web-based tools are employed to predict the ADMET profiles of pyrazole derivatives. Platforms such as SwissADME and pkCSM are frequently utilized to compute physicochemical properties, pharmacokinetics, and drug-likeness. nih.govnih.gov These tools use the chemical structure of a compound, often inputted in SMILES format, to generate predictions based on established models. nih.govnih.gov For toxicity assessments, software like ProTox-II and Lazar are used to predict various toxicological endpoints, including carcinogenicity, mutagenicity, and hepatotoxicity. japsonline.commdpi.com
Drug-Likeness and Physicochemical Properties
A primary step in in silico assessment is the evaluation of a compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five and Veber's Rule. nih.gov These rules relate a compound's physicochemical properties—like molecular weight (MW), lipophilicity (LogP), number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA)—to its potential for oral bioavailability. Studies on various series of pyrazole derivatives have shown that these compounds generally exhibit favorable physicochemical and drug-likeness properties, complying with these rules. nih.gov
For instance, analyses of novel pyrazole-carboxamide derivatives and pyrazole-linked methylenehydrazono-thiazole derivatives confirmed favorable pharmacokinetic profiles within acceptable ranges. nih.govekb.eg Many of these analogs successfully adhere to Lipinski's rules, indicating good potential for oral availability. ekb.eg
Table 1: Predicted Physicochemical and Drug-Likeness Properties for Representative Pyrazole Analogs
| Compound Series | Molecular Weight (MW) | LogP | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) | Rule of Five Violations | Reference |
| Pyrazole Derivatives | Compliant | Compliant | Compliant | Compliant | 0 | nih.gov |
| Pyrazole-Carboxamides | Compliant | Compliant | Compliant | Compliant | 0 | nih.gov |
| Pyrazole-Thiazoles | Compliant | Compliant | Compliant | Compliant | 0 | ekb.eg |
This table is a generalized representation based on findings from multiple studies on pyrazole analogs.
Pharmacokinetic (ADME) Predictions
In silico tools provide detailed predictions for each aspect of a compound's journey through the body.
Absorption: High intestinal absorption is a desirable trait for orally administered drugs. For many pyrazole derivatives, computational models predict high percentage absorption, often ranging from 78% to over 92%. ekb.eg
Distribution: Parameters such as blood-brain barrier (BBB) penetration and plasma protein binding are assessed. The ability to cross the BBB is crucial for drugs targeting the central nervous system, while high plasma protein binding can affect a drug's efficacy.
Metabolism: The prediction of metabolic pathways, particularly interaction with cytochrome P450 (CYP) enzymes, is a key component of ADMET analysis. nih.gov Some pyrazole-based compounds have been specifically designed to reduce time-dependent inhibition of enzymes like CYP3A4. nih.gov
Excretion: Models predict the likely routes and rates of elimination from the body.
Toxicity Prediction
Computational toxicology is a critical component of the drug-likeness assessment, helping to flag compounds that may have harmful effects. nih.gov Web servers like ProTox-II can predict parameters such as the median lethal dose (LD50) and assign a toxicity class. japsonline.com Other platforms, like Lazar, are used to predict specific toxicities such as mutagenicity and carcinogenicity. japsonline.com
Studies on various pyrazole derivatives have shown that many designed compounds exhibit low probable toxicity risks in computational assessments. nih.gov For example, in silico analysis of certain pyrazolylaminoquinazoline derivatives helped identify compounds with low predicted toxicity concerning effects on the liver, endocrine system, and reproductive system, although some mutagenic potential was noted. japsonline.com The goal of these predictive studies is to guide the synthesis of new analogs with improved biological activity and low toxicity. scispace.com
Table 2: Representative In Silico ADMET Profile for a Hypothetical Pyrazole Analog
| Parameter | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral uptake. |
| Caco-2 Permeability | High | Indicates good intestinal permeability. |
| Distribution | ||
| BBB Permeant | No | Unlikely to cause CNS side effects unless desired. |
| Plasma Protein Binding | ~90% | High binding may affect free drug concentration. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions. |
| CYP3A4 Inhibitor | No | Lower risk of drug-drug interactions. |
| Excretion | ||
| Total Clearance | 0.5 L/min/kg | Moderate clearance rate. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low risk of causing genetic mutations. |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
| Carcinogenicity | Non-carcinogen | Low risk of causing cancer. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
This table illustrates typical parameters evaluated in ADMET predictions for pyrazole derivatives based on collective research findings. nih.govnih.govnih.govresearchgate.net
Biological Activities and Pharmacological Investigations of 1 1 Methyl 1h Pyrazol 4 Yl Ethanone Derivatives
Anticancer and Antitumor Properties
Derivatives of 1-(1-methyl-1H-pyrazol-4-yl)ethanone have been identified as potent anticancer agents, exhibiting multifaceted mechanisms of action that disrupt cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
A primary mechanism by which these pyrazole (B372694) derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. researchgate.netrsc.org Microtubules, dynamic polymers of tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a key target in cancer therapy. Disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.
Several studies have identified specific derivatives that show significant tubulin polymerization inhibitory activity. For instance, a series of novel compounds containing a 1-methylindol and a 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeleton were synthesized and evaluated for their potential as tubulin assembling inhibitors. researchgate.netrsc.org Among these, compound 6q demonstrated the most potent activity, with an IC50 value of 1.98 µM for tubulin polymerization inhibition. researchgate.netrsc.org Further molecular docking studies have suggested that these compounds can bind to the colchicine-binding site on tubulin, thereby preventing its polymerization into microtubules. researchgate.netrsc.org Another study on pyrazoline derivatives also highlighted their potential as tubulin polymerization inhibitors, with the lead compound showing comparable activity to colchicine. nih.gov
Table 1: Tubulin Polymerization Inhibitory Activity of Selected this compound Derivatives
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
|---|---|---|
| Compound 6q | 1.98 | researchgate.netrsc.org |
| Compound 18 | 19 | researchgate.net |
Induction of Apoptosis and Cell Cycle Arrest (G2/M phase)
Beyond disrupting microtubule formation, these pyrazole derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, specifically in the G2/M phase. researchgate.netrsc.org This is a characteristic effect of microtubule-targeting agents. By arresting the cell cycle in the G2/M phase, these compounds prevent cancer cells from completing mitosis, which ultimately triggers the apoptotic cascade.
For example, compound 6q was found to be a potent inducer of apoptosis in A549 lung cancer cells. researchgate.netrsc.org Flow cytometry analysis confirmed that treatment with this compound led to a significant accumulation of cells in the G2/M phase of the cell cycle. researchgate.netrsc.org Similarly, other newly synthesized enones have been shown to induce mitochondrial-mediated apoptosis and G2/M cell cycle arrest in colorectal and cervical cancer cells. rsc.org This is achieved by activating apoptotic regulators like Bax and caspase-3, while inhibiting the anti-apoptotic protein Bcl-2. rsc.org
Cytotoxicity Against Various Cancer Cell Lines
The anticancer potential of this compound derivatives is further underscored by their broad-spectrum cytotoxicity against a range of human cancer cell lines. researchgate.netnih.govjksus.org
Extensive in vitro screening has demonstrated the efficacy of these compounds against lung cancer (A549), breast cancer (MCF-7), and liver cancer (HepG2, Huh7, Mahlavu) cell lines. researchgate.netjksus.org Compound 6q , for instance, exhibited potent growth inhibitory activity against A549, MCF-7, and HepG2 cells, with IC50 values of 0.15 µM, 0.17 µM, and 0.25 µM, respectively. researchgate.netrsc.org Another pyrazole-trimethoxyphenyl hybrid compound showed potent anticancer activity against Huh7, Mahlavu, and HepG2 cancer cell lines. researchgate.net Furthermore, certain pyrazole-based chalcone (B49325) conjugates have been evaluated for their cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. nih.gov
Table 2: Cytotoxic Activity of Selected this compound Derivatives Against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 6q | A549 (Lung) | 0.15 | researchgate.netrsc.org |
| MCF-7 (Breast) | 0.17 | researchgate.netrsc.org | |
| HepG2 (Liver) | 0.25 | researchgate.netrsc.org | |
| Compound 18 | Huh7 (Liver) | 0.6 | researchgate.net |
| MCF-7 (Breast) | >50 | researchgate.net | |
| HCT116 (Colon) | 2.9 | researchgate.net | |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | nih.gov |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 | nih.gov |
Anti-inflammatory Effects
In addition to their anticancer properties, derivatives of this compound have demonstrated significant anti-inflammatory effects. mdpi.com The pyrazole scaffold is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), and novel derivatives continue to be explored for their potential to modulate inflammatory pathways. mdpi.com
Research has shown that these compounds can inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). nih.govresearchgate.net By selectively inhibiting COX-2, these derivatives can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. A study focused on the synthesis of pyrazole ethanone (B97240) linked compounds highlighted their potential as anti-inflammatory agents. jddtonline.info Another investigation into novel pyrazole analogues also reported their anti-inflammatory activities, with some compounds showing better activity than the standard drug, diclofenac (B195802) sodium. nih.gov
Antimicrobial and Antitubercular Activities
The therapeutic utility of this compound derivatives extends to the treatment of infectious diseases, with numerous studies reporting their potent antimicrobial and antitubercular activities. mdpi.com
Antibacterial and Antifungal Potential
A wide range of pyrazole derivatives have been synthesized and evaluated for their efficacy against various pathogenic bacteria and fungi. researchgate.netmdpi.comorientjchem.org These compounds have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netijpsr.com For example, a series of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives were found to be more effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa than Gram-positive bacteria. researchgate.net
In terms of antifungal activity, certain pyrazole analogues have demonstrated high efficacy against fungal strains such as Aspergillus niger. nih.gov The broad-spectrum antimicrobial activity of these compounds makes them promising candidates for the development of new anti-infective agents. mdpi.com
Table 3: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Compound 3 | Escherichia coli | 0.25 | nih.gov |
| Compound 4 | Streptococcus epidermidis | 0.25 | nih.gov |
| Compound 2 | Aspergillus niger | 1 | nih.gov |
The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. researchgate.net Pyrazole-containing compounds have shown considerable promise in this area. japsonline.comnih.gov Several synthesized series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were tested for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net Certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MIC) in the micromolar range, indicating their potential for further development as antitubercular agents. researchgate.net
Activity Against Mycobacterium tuberculosis Strains
Several novel series of pyrazole derivatives have been synthesized and evaluated for their potential as antitubercular agents. nih.gov In one study, pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were tested against Mycobacterium tuberculosis H37Rv. acs.org Certain compounds within this series, specifically 9i, 9k, 9l, 9o, and 9p, were identified as being particularly effective. acs.org Compound 9o, for instance, demonstrated excellent activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL and 99% inhibition. acs.orgresearchgate.net
Another line of research focused on pyrazole-4-carboxamide derivatives. These compounds were tested against the M. tuberculosis H37Rv strain, with compounds 5a, 5i, and 5j showing potent activity. mdpi.com Similarly, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized and tested in vitro against M. tuberculosis H37Rv. Two derivatives, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one and 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide (B165840), were found to be highly active, with MIC values of 1.66 and 1.64 µg/mL, respectively. osti.gov
Further investigations into pyrazoline derivatives also revealed promising antitubercular activity. nih.govacs.org The research underscores the potential of the pyrazole scaffold in developing new therapeutic agents against tuberculosis. acs.orgresearchgate.net
| Compound Series | Test Strain | Notable Compounds | MIC (μg/mL) | % Inhibition | Reference |
| Pyrazolylpyrazoline-clubbed triazole/tetrazole hybrids | M. tuberculosis H37Rv | 9o | 12.5 | 99% | acs.org, researchgate.net |
| Pyrazole-4-carboxamide derivatives | M. tuberculosis H37Rv | 5a, 5i, 5j | Not specified | Potent | mdpi.com |
| 1-Isonicotinoyl-3-methyl-4-(hydrazono)-1H-pyrazol-5(H)-ones | M. tuberculosis H37Rv | Derivative with 2,6-dichlorophenyl group | 1.66 | - | osti.gov |
| 1-Isonicotinoyl-3-methyl-4-(hydrazono)-1H-pyrazol-5(H)-ones | M. tuberculosis H37Rv | Derivative with benzenesulfonamide group | 1.64 | - | osti.gov |
Antileishmanial and Antimalarial Effects
Pyrazole derivatives have demonstrated significant potential as dual-acting agents against both leishmaniasis and malaria. nih.gov A series of hydrazine-coupled pyrazoles were evaluated for in vitro antileishmanial activity against Leishmania aethiopica and in vivo antimalarial activity against Plasmodium berghei. nih.gov One compound from this series displayed superior activity against L. aethiopica promastigotes with an IC50 value of 0.018, which was significantly more potent than the standard drugs miltefosine (B1683995) and amphotericin B deoxycholate. nih.gov Two other compounds showed notable antimalarial effects, with 70.2% and 90.4% suppression of P. berghei. nih.gov
In a separate study, pyrazolylpyrazoline derivatives were synthesized and assessed for the same dual activities. nih.govresearchgate.net The most active compounds were further tested in vitro against a chloroquine-resistant strain of P. falciparum. nih.gov Two compounds, 5b and 7a, exhibited good activity against L. aethiopica amastigotes, comparable to the reference drug miltefosine. nih.gov Another investigation of 1H-pyrazole derivatives found one compound to have the highest antimalarial activity with 70.26% suppression, while another showed the best antileishmanial activity with an IC50 of 0.079 µg/ml. nih.gov These findings highlight the promise of pyrazole-based compounds as leads for new antiparasitic drugs. nih.govtandfonline.com
| Compound Series | Target Organism | Activity Metric | Most Active Compound(s) | Result | Reference |
| Hydrazine-coupled pyrazoles | Leishmania aethiopica | IC50 (antipromastigote) | Compound 13 | 0.018 | nih.gov |
| Hydrazine-coupled pyrazoles | Plasmodium berghei | % Suppression | Compounds 14 & 15 | 70.2% & 90.4% | nih.gov |
| Pyrazolylpyrazoline derivatives | Leishmania aethiopica | Activity vs. amastigotes | 5b & 7a | Good, close to miltefosine | nih.gov |
| 1H-pyrazole derivatives | Plasmodium berghei | % Suppression | Compound 3 | 70.26% | nih.gov |
| 1H-pyrazole derivatives | Leishmania aethiopica | IC50 (µg/ml) | Compound 2 | 0.079 | nih.gov |
Antidiabetic Properties (e.g., Dipeptidyl Peptidase-IV (DPP-IV) Inhibition)
The inhibition of dipeptidyl peptidase-4 (DPP-4) is a recognized therapeutic approach for managing type 2 diabetes. tandfonline.com Pyrazole derivatives have been extensively investigated as potential DPP-4 inhibitors. tandfonline.commdpi.com
A study focused on pyrazole-incorporated thiosemicarbazones led to the identification of a particularly potent DPP-4 inhibitor. tandfonline.com The compound, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f), exhibited an IC50 value of 1.266 ± 0.264 nM, which was more effective than the established DPP-4 inhibitor sitagliptin (B1680988) (IC50 = 4.380 ± 0.319 nM). tandfonline.com The inclusion of a pyrazole ring is considered significant for the interaction with the DPP-IV active site, potentially facilitating interactions with key amino acid residues. nih.gov This research highlights the pyrazole scaffold as a promising foundation for the design of novel and effective antidiabetic agents. tandfonline.commdpi.com
| Compound | Target | IC50 (nM) | Comparison | Reference |
| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) | DPP-4 | 1.266 ± 0.264 | More potent than Sitagliptin | tandfonline.com |
| Sitagliptin (Reference) | DPP-4 | 4.380 ± 0.319 | Standard DPP-4 Inhibitor | tandfonline.com |
Analgesic Activity
Derivatives of pyrazole have long been recognized for their analgesic properties. nih.govsemanticscholar.org A series of pyrazolo[3,4-c]pyrazole (B14755706) derivatives were synthesized and evaluated for both analgesic and anti-inflammatory activities, showing positive results for both. nih.gov
In another study, new pyrazole derivatives containing benzofuran (B130515) and trifluoromethyl groups were prepared. researchgate.net These compounds demonstrated significant analgesic and anti-inflammatory effects. researchgate.net The analgesic potential of pyrazolone (B3327878) derivatives has also been explored, with some compounds showing efficacy equal to or greater than the reference drug phenylbutazone (B1037) in a p-benzoquinone induced writhing test in mice. semanticscholar.org The combination of pyrazole and 1,2,4-triazole (B32235) structures within a single molecule is another strategy being explored to develop new compounds with analgesic properties. nih.gov These studies confirm the value of the pyrazole core in the development of new pain-relieving medications. nih.govsemanticscholar.org
Antiviral Applications (e.g., HIV-1 Reverse Transcriptase Inhibition)
The pyrazole scaffold has been utilized in the design of inhibitors targeting the reverse transcriptase (RT) enzyme of Human Immunodeficiency Virus-1 (HIV-1), a critical component in the viral lifecycle. mdpi.comnih.gov
One study focused on developing pyrrolyl–pyrazole carboxylic acids as inhibitors of the ribonuclease H (RNase H) function of HIV-1 RT. mdpi.comacs.org Among the synthesized compounds, the oxyphenylpyrrolyl–pyrazole series showed the best inhibitory potencies, with activities in the low micromolar to submicromolar range. The most potent compound, 11b, inhibited RNase H with an IC50 of 0.27 μM. mdpi.comacs.org
Another research effort led to the discovery of a series of pyrazolo[3,4-c]pyridazine non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds were optimized to maintain excellent activity against both wild-type and NNRTI-resistant viral strains. nih.gov Furthermore, a novel class of phenylaminopyridine (PAP) derivatives featuring a pyrazole moiety was identified. One lead compound from this series possessed excellent antiviral activity against wild-type HIV-1 (EC50 = 0.2 nM) and key RT mutant strains. researchgate.net These findings demonstrate the utility of the pyrazole structure in creating diverse and potent anti-HIV agents. nih.govresearchgate.net
| Compound Series | Target | Most Potent Compound | IC50 / EC50 | Reference |
| Pyrrolyl–pyrazole carboxylic acids | HIV-1 RNase H | Compound 11b | 0.27 µM (IC50) | mdpi.com, acs.org |
| Phenylaminopyridine (PAP) derivatives | Wild-type HIV-1 | Compound 27 | 0.2 nM (EC50) | researchgate.net |
Enzyme Inhibition Studies (e.g., DNA Gyrase, Topoisomerase IV, Phosphodiesterase IV, JNK)
Derivatives based on the pyrazole scaffold have been investigated as inhibitors of a wide array of enzymes crucial to various pathological processes.
DNA Gyrase and Topoisomerase IV Inhibition Pyrazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial survival. nih.govtandfonline.com A study identified a pyrazole derivative, 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole, that exhibited potent antibacterial activity by strongly inhibiting both DNA gyrase and topoisomerase IV. nih.govnih.gov Other research has focused on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs, with one compound showing strong inhibition of S. aureus DNA gyrase (IC50 = 0.15 µg/mL) and B. subtilis DNA gyrase (IC50 = 0.25 µg/mL). nih.gov The inhibitory action of pyrazole derivatives on these topoisomerases is directly linked to their antibacterial effects. nih.govnih.gov
Phosphodiesterase IV (PDE4) Inhibition PDE4 is a key enzyme in the inflammatory process, and its inhibition is a therapeutic strategy for diseases like asthma and COPD. semanticscholar.orgnih.gov A series of 4-alkynyl pyrazole derivatives were designed and synthesized, leading to a new class of PDE4 inhibitors. researchgate.net In vitro testing confirmed that these compounds could serve as a promising template for novel PDE4 inhibitors. researchgate.net Another study synthesized pyrazole derivatives containing a 5-phenyl-2-furan moiety, which showed considerable inhibitory activity against the PDE4B subtype. nih.gov
c-Jun N-terminal kinase (JNK) Inhibition JNKs are involved in inflammatory diseases and neurodegenerative disorders. tandfonline.comresearchgate.net Researchers have designed and synthesized 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective inhibitors of JNK3. nih.govtandfonline.com One of the most potent compounds exhibited an IC50 value of 227 nM against JNK3. nih.gov Another study on aminopyrazole derivatives also led to the identification of potent and isoform-selective JNK3 inhibitors. acs.org
| Enzyme Target | Compound Class/Example | Key Finding | IC50 Value | Reference |
| DNA Gyrase / Topoisomerase IV | 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole | Potent antibacterial activity | - | nih.gov, nih.gov |
| S. aureus DNA Gyrase | N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | Strong inhibition | 0.15 µg/mL | nih.gov |
| Phosphodiesterase 4 (PDE4) | 4-alkynyl pyrazoles | Promising template for new inhibitors | - | researchgate.net |
| JNK3 | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (8a) | High inhibitory activity | 227 nM | nih.gov |
Neuroprotective and Anti-Parkinsonian Potential
Pyrazole derivatives have been investigated for their potential to protect neurons and combat neurodegenerative diseases. Research has shown that certain trisubstituted pyrazoles possess both neuroprotective and anti-inflammatory properties. nih.gov
A study described a second generation of pyrazole analogs designed to improve neuroprotective activity under inflammatory conditions. nih.gov Five of these new compounds significantly reduced the neurotoxic secretions from immune-stimulated microglia-like human THP-1 monocytic cells. One of these compounds also protected SH-SY5Y neuronal cells from cytotoxic supernatants. nih.gov
Another line of research synthesized a series of 3,4,5-trimethoxyphenyl bearing pyrazole and pyrazolo[3,4-d]pyridazine scaffolds. The less cytotoxic compounds were evaluated for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced death in neuroblastoma SH-SY5Y cells, a model relevant to Parkinson's disease. These compounds exhibited significant cell protection, with one pyrazolo[3,4-d]pyridazine derivative showing more than 100% relative neuroprotection. These findings suggest that pyrazole-based compounds are promising candidates for the development of novel neuroprotective drugs. nih.gov
Other Reported Biological Activities (e.g., Anticonvulsant, Antipsychotic, Antidepressant)
Beyond the extensively studied areas of biological activity for derivatives of this compound, the versatile pyrazole scaffold has been investigated for a range of other pharmacological effects, notably within the central nervous system (CNS). Research has explored the potential of pyrazole-containing compounds as anticonvulsant, antipsychotic, and antidepressant agents. This section will delve into the findings from these pharmacological investigations.
Anticonvulsant Activity
The pyrazole nucleus is a recurring motif in the design of novel anticonvulsant agents. Various derivatives have been synthesized and evaluated for their efficacy in preclinical models of epilepsy.
One area of investigation has focused on pyrazolone derivatives. A study exploring their protective effects against pentylenetetrazole (PTZ)-induced clonic seizures in mice revealed promising activity. The results for selected compounds from this study are detailed in the table below.
| Compound | Dose (mg/kg) | Protection against PTZ-induced Seizures (%) | Reference Drug | Dose (mg/kg) | Protection (%) |
|---|---|---|---|---|---|
| 11a | 20 | 100 | Phenobarbital (B1680315) Sodium | 30 | 100 |
| 11b | 20 | 100 | |||
| 11d | 20 | 100 |
The data indicates that compounds 11a, 11b, and 11d exhibited a remarkable protective effect against clonic seizures induced by PTZ at a dose of 20 mg/kg. researchgate.net Their anticonvulsant activity was comparable to that of phenobarbital sodium at a 30 mg/kg dose and was found to be more potent than phenytoin (B1677684) sodium at the same dose level. researchgate.net
Another study investigated a series of 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives for their anticonvulsant properties using an electric shock-induced convulsion model in rats. The findings highlighted that chlorine substitution on the phenyl ring significantly influenced the anticonvulsant activity.
Antipsychotic Activity
The pyrazole scaffold is present in some compounds with known antipsychotic activity. For instance, CDPPB, a known antipsychotic agent, features a pyrazole moiety. researchgate.netsemanticscholar.org This has spurred interest in exploring other pyrazole derivatives for their potential in treating psychosis. The therapeutic action of many antipsychotic drugs is mediated through their interaction with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.
While the broader class of pyrazole derivatives has shown promise in this area, specific research and detailed in vivo or in vitro data on the antipsychotic activities of derivatives directly related to this compound are not extensively available in the reviewed literature. However, the known antipsychotic CDPPB serves as an important structural precedent, suggesting that the pyrazole nucleus can be a key component in the design of effective antipsychotic agents.
Antidepressant Activity
Several studies have explored the antidepressant potential of pyrazole and pyrazoline derivatives, utilizing common animal models of depression such as the tail suspension test (TST) and the forced swim test (FST).
One study synthesized a series of pyrazoline derivatives and evaluated their antidepressant efficacy. The results from the tail suspension test for some of the most active compounds are presented below.
| Compound | Dose (mg/kg) | Mean Immobility Time (s) ± SEM | % Reduction in Immobility |
|---|---|---|---|
| Control | - | 241.8 ± 10.12 | - |
| PY2 | 100 | 139 ± 12.19 | 42.51 |
| PY3 | 100 | 145.3 ± 15.32 | 39.90 |
| Imipramine (B1671792) (Standard) | 10 | 132.00 | 45.41 |
In the tail suspension test, compounds PY2 and PY3 demonstrated a significant reduction in the duration of immobility compared to the control group, indicating a notable antidepressant-like effect. Their efficacy was comparable to the standard antidepressant drug, imipramine. nih.gov
Further investigations into a series of diacylhydrazines and pyrazole derivatives in the tail suspension behavioral despair test also yielded compounds with marked antidepressant activity. Specifically, compounds 4a and 4b were found to have an antidepressant activity nearly twice that of imipramine at a 10 mg/kg dose level. researchgate.net These compounds significantly reduced the duration of immobility, further supporting the potential of the pyrazole scaffold in the development of new antidepressant drugs. researchgate.net
Structure Activity Relationship Sar Analysis
Identification of Key Structural Features Influencing Biological Activity
The biological activity of compounds derived from the 1-(1-methyl-1H-pyrazol-4-yl)ethanone core is intrinsically linked to several key structural features. The pyrazole (B372694) ring itself is a critical pharmacophore, often mimicking the adenine (B156593) base to interact with ATP-binding sites in enzymes like protein kinases. mdpi.com Its aromatic nature and the specific arrangement of its nitrogen atoms are fundamental to its ability to form crucial interactions with biological targets. mdpi.comfrontiersin.org
The primary structural components influencing bioactivity are:
The Pyrazole Core : This five-membered aromatic heterocycle is a cornerstone for activity. mdpi.com Its ability to engage in hydrogen bonding and π-π stacking interactions is vital. researchgate.net For instance, in kinase inhibitors, the 3-aminopyrazole (B16455) scaffold is a well-established adenine-mimetic pharmacophore, forming hydrogen bonds with the hinge region of the kinase. mdpi.com Electrophilic substitution reactions, such as nitration or halogenation, typically occur at the 4-position, while nucleophilic attacks are favored at positions 3 and 5. mdpi.com
The N1-Methyl Group : The substitution at the N1 position of the pyrazole ring significantly impacts the molecule's properties. The methyl group in this compound influences its lipophilicity and metabolic stability. In broader SAR studies of pyrazole derivatives, N-alkylation has been shown to yield high potency, although it can also lead to a high efflux rate in some cellular models. nih.gov The presence of a substituent at N1, as opposed to an unsubstituted NH group, can prevent tautomerization and lock the molecule into a specific conformation, which can be advantageous for binding to a target. nih.gov
The 4-Acetyl Group : The acetyl moiety at the C4 position is a key interaction point. The carbonyl oxygen can act as a hydrogen bond acceptor, a feature critical for binding to many biological targets. researchgate.netclockss.org For example, in the development of succinate (B1194679) dehydrogenase inhibitors (SDHIs), the carbonyl oxygen of related pyrazole-4-carboxamides was found to form hydrogen bonds with key amino acid residues like TYR58 and TRP173. researchgate.netclockss.org Modification of this group, for instance, by converting it into a carboxamide, has been a successful strategy in developing potent fungicides and other inhibitors. nih.govresearchgate.net
Pharmacophore models developed for various pyrazole-based inhibitors consistently highlight the importance of these features. For instance, a five-point pharmacophore model for a class of PLK-1 inhibitors included a hydrogen-bond donor, two hydrophobic features, a positively-charged feature, and an aromatic ring feature, underscoring the multifunctional role of the pyrazole scaffold. nih.gov
Impact of Substituents on Potency and Selectivity
The potency and selectivity of compounds based on the this compound scaffold can be finely tuned by introducing various substituents at different positions on the pyrazole ring or by modifying the ethanone (B97240) side chain. These modifications alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with specific biological targets.
Substitutions on the Pyrazole Ring:
Modifications at the C3 and C5 positions of the pyrazole ring have been extensively studied. For example, in a series of pyrazole-based kinase inhibitors, introducing a nitro group at the C5 position was found to be more optimal for antiproliferative activity than hydrogen, methyl, methoxy, or chloro substituents. nih.gov Conversely, for pyrazole derivatives targeting bacterial N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), the introduction of a methyl group at the C3 position (R1) alongside various aryl groups at the C5 position (R2) demonstrated that potent inhibition could be maintained, with a 2-pyridyl substituent at C5 proving highly effective. mdpi.com
Electron-withdrawing groups, such as nitro or halogen atoms, have been shown to enhance the antinociceptive and anti-inflammatory efficacy of pyrazole analogs. nih.gov The presence of such groups can influence the acidity of a neighboring N-H group (in N-unsubstituted pyrazoles) or alter the electron density of the ring, affecting its interaction with target proteins. nih.gov For instance, studies on pyrazole-1,2,3-triazole hybrids as α-glucosidase inhibitors found that compounds with electron-withdrawing 4-nitro and 4-chloro groups were the most potent. researchgate.net
| Target/Activity | Position of Substitution | Substituent Type | Observed Effect on Potency/Selectivity | Reference Compound Class |
|---|---|---|---|---|
| Aurora A Kinase (Antiproliferative) | C5 | Nitro group | Increased potency compared to H, CH3, OCH3, or Cl. | Pyrazole-based derivatives |
| Antinociceptive/Anti-inflammatory | Various | Electron-withdrawing groups (e.g., NO2, Br) | Elevated efficacy. | Benzofuran (B130515) pyrazole derivatives |
| α-Glucosidase Inhibition | Aryl group attached to pyrazole | 4-Nitro and 4-chloro groups | Most significant inhibitory activity. | Pyrazole-1,2,3-triazole hybrids |
| Bacterial DapE Inhibition | C5 | 2-pyridyl | Highly potent inhibition. | Pyrazole-based derivatives |
| Antifungal (SDHI) | C3 | Difluoromethyl | Key active group in potent fungicides. | Pyrazole-4-carboxamides |
Modifications of the Acetyl/Carboxamide Group:
The acetyl group at the C4 position is a frequent point of modification. Its conversion to a pyrazole-4-carboxamide is a common strategy, particularly in the development of fungicides that inhibit succinate dehydrogenase (SDHI). nih.govresearchgate.net The nature of the amine substituent in the carboxamide is critical. SAR studies on pyrazole-4-carboxamide fungicides revealed that the carboxamide group was a key active moiety. researchgate.net The introduction of flexible chain motifs or different aryl groups to the amide nitrogen significantly modulates antifungal activity against various pathogens. researchgate.netacs.org For instance, in one study, pyrazole-5-carboxamides generally showed higher insecticidal activity, while the isomeric pyrazole-4-carboxamides displayed stronger fungicidal activity, highlighting how the substitution pattern dictates target selectivity. nih.gov
Rational Design and Optimization of Lead Compounds for Enhanced Efficacy
The this compound scaffold is an excellent starting point for rational drug design and lead optimization campaigns. By leveraging structural information of the target protein and SAR data, medicinal chemists can make iterative modifications to enhance potency, selectivity, and pharmacokinetic properties.
A prominent example is the development of kinase inhibitors. Starting from a lead compound, replacing a specific fragment with a pyrazole ring has often led to improved effects and better drug-like properties. mdpi.com In the lead optimization of Aurora kinase inhibitors, an anilino-quinazoline derivative was modified by replacing the benzene (B151609) ring with various heterocycles; the pyrazole fragment was preferred as it yielded potent and less lipophilic inhibitors. mdpi.com Similarly, the development of KDM5 inhibitors began with a pyrazolo[1,5-a]pyrimidin-7(4H)-one lead compound, which was optimized using structure- and property-based approaches to improve cell potency and pharmacokinetic profiles for in vivo studies. nih.gov
Another successful application of rational design is seen in the development of modern fungicides. Inspired by the structure of commercial succinate dehydrogenase inhibitors (SDHIs) like fluxapyroxad, which contains a pyrazole-carboxamide core, researchers have designed novel derivatives. nih.govbohrium.com By applying strategies like "scaffold hopping," where the core molecular framework is replaced by a bioisosteric equivalent, novel pyrazole amide derivatives with potent antifungal activities have been discovered. bohrium.comnih.gov Molecular docking simulations often guide these designs, predicting how a candidate molecule will interact with the target enzyme's active site, such as forming hydrogen bonds with key residues. nih.govnih.gov
The process of lead optimization often involves a multi-parameter approach, as demonstrated in the development of antitrypanosomal agents from a 5-phenylpyrazolopyrimidinone scaffold. acs.org Initial modifications involved exploring the chemical space around the nitrogen atoms by introducing methyl groups. Subsequent systematic modifications at various positions led to compounds with significantly improved metabolic stability and in vivo efficacy. acs.org This highlights how a deep understanding of the SAR of the pyrazole core enables the rational evolution of a hit compound into a promising drug candidate.
| Therapeutic Area | Lead Scaffold | Optimization Strategy | Resulting Improvement |
|---|---|---|---|
| Oncology (Aurora Kinase Inhibitors) | Anilino-quinazoline | Replacement of benzene ring with a pyrazole ring. | Increased potency and improved drug-like properties (less lipophilic). |
| Oncology (KDM5 Inhibitors) | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Structure- and property-based design. | Improved cell potency and excellent pharmacokinetic profile in mice. |
| Agriculture (Fungicides) | Commercial SDHIs (e.g., Fluxapyroxad) | Scaffold hopping and rational design based on molecular docking. | Discovery of novel pyrazole amides with potent in vivo antifungal activity. |
| Infectious Disease (Antitrypanosomal) | 5-Phenylpyrazolopyrimidinone | Systematic modification of substituents at multiple positions. | Higher in vitro potency and significantly better metabolic stability. |
Applications in Medicinal Chemistry, Drug Discovery, and Agrochemicals
Role as Pharmaceutical Scaffolds and Lead Compounds
The pyrazole (B372694) nucleus is a cornerstone in the design of numerous clinically successful drugs, demonstrating its importance as a pharmaceutical scaffold. nih.govnih.gov Its presence in drugs with diverse therapeutic actions—such as the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the anticancer drug crizotinib—highlights the chemical and biological versatility of this heterocyclic system. nih.govnih.gov The pyrazole ring system is particularly useful in organic synthesis and can be modified to create a wide array of analogues. nih.gov
Derivatives of (pyrazol-1-yl)ethanone, which share the core structure of 1-(1-methyl-1H-pyrazol-4-yl)ethanone, have been investigated as lead compounds for various therapeutic targets. For instance, research into 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone derivatives, which feature a similar pyrazole-ethanone linkage, has revealed their potential as cytotoxic agents against human colon cancer and lung adenocarcinoma cell lines. acs.org Similarly, other substituted (pyrazol-1-yl) ethanone (B97240) derivatives have been designed and synthesized as potential inhibitors of malonyl CoA decarboxylase, an enzyme implicated in metabolic disorders. elsevierpure.com These examples underscore how the pyrazole-ethanone framework serves as a foundational structure for generating new drug candidates.
| Drug Name | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Celecoxib | Anti-inflammatory | Selective COX-2 Inhibitor |
| Ruxolitinib | Anticancer | Janus Kinase (JAK) Inhibitor nih.gov |
| Crizotinib | Anticancer | ALK/ROS1/MET Kinase Inhibitor nih.gov |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor nih.gov |
Contribution to Novel Therapeutic Development
The structural features of this compound make it an excellent starting point for the development of novel therapeutics. The pyrazole ring is a bioisostere for other aromatic systems and can form key hydrogen bonds and other interactions with biological targets, while the ethanone group allows for synthetic elaboration to optimize potency and selectivity.
Research has focused on synthesizing novel compounds from pyrazole ethanone-linked structures to achieve improved biological activity. nbinno.com A significant area of development is in oncology, where pyrazole derivatives have been designed as potent and selective anticancer agents. nih.gov These compounds can interact with various targets, including tubulin, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR-2). nih.govmdpi.com For example, a series of 1H-benzofuro[3,2-c]pyrazole derivatives and related pyrazoles were synthesized and evaluated for their antitumor activity, with one compound, in particular, demonstrating potent inhibition of tubulin polymerization and high activity against several cancer cell lines. mdpi.com Other studies have shown that pyrazole-based compounds can induce apoptosis (programmed cell death) in cancer cells and interfere with critical signaling pathways that control cell proliferation. mdpi.com
Strategies for Overcoming Drug Resistance and Toxicity Issues
A significant challenge in modern medicine is the emergence of drug resistance in both infectious diseases and cancer, alongside the need to minimize drug toxicity. The pyrazole scaffold offers strategic advantages in addressing these issues.
One key strategy is the development of multi-target inhibitors. By designing pyrazole derivatives that can simultaneously inhibit multiple signaling pathways involved in tumor growth, it is possible to reduce the likelihood of the cancer developing resistance. nih.govnih.gov The versatility of the pyrazole scaffold allows for structural modifications that enable interaction with various targets, such as different protein kinases. nih.govnih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing drug candidates to enhance efficacy and reduce toxicity. nih.govnih.gov For pyrazole derivatives, SAR studies have been used to identify the specific structural features required for potent and selective activity. By modifying the substituents on the pyrazole ring, researchers can improve a compound's selectivity for its intended target over off-targets, thereby minimizing side effects. nih.govnih.gov For example, the introduction of specific chemical groups can abolish the inhibition of related metalloproteases, leading to a highly selective compound with a better toxicity profile. nih.gov
Furthermore, the pyrazole nucleus has been incorporated into compounds designed to combat antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Novel drug delivery systems, such as incorporating pyrazole derivatives into chitosan-based nanoparticles, are also being explored to reduce the required therapeutic dose and minimize toxic side effects. mdpi.com
Emerging Applications in Agrochemical Chemistry
The biological activity of pyrazole derivatives extends beyond medicine into the field of agrochemicals. The pyrazole core is present in various commercial herbicides, insecticides, and fungicides, demonstrating its importance to the agricultural industry. frontierspecialtychemicals.com
Recent research has focused on the synthesis of novel pyrazole-containing compounds with potent insecticidal properties. A notable example is the development of new anthranilic diamide (B1670390) insecticides that incorporate a pyrazole-carboxamide structure. These compounds are designed to target insect ryanodine (B192298) receptors, which are crucial for muscle function. One study detailed the synthesis of a series of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide derivatives containing an indane moiety. Several of these compounds exhibited significant insecticidal activity against pests like Plutella xylostella (diamondback moth), with some showing efficacy comparable to the commercial insecticide chlorantraniliprole.
| Test Insect | LC50 (mg/L) |
|---|---|
| Plutella xylostella | 0.1856 |
Data derived from a study on novel anthranilic diamide insecticides. LC50 represents the concentration required to kill 50% of the test population.
Industrial Relevance and Chemical Synthesis Building Blocks
This compound is commercially available from various chemical suppliers, which signifies its industrial relevance as a key building block for chemical synthesis. frontierspecialtychemicals.combldpharm.comachemblock.com Its utility lies in the reactive nature of the acetyl group, which can readily participate in a wide range of chemical reactions. This allows for the straightforward introduction of new functional groups and the construction of more complex molecular architectures.
The compound serves as a starting material or intermediate in the synthesis of the advanced pharmaceutical and agrochemical compounds discussed previously. For example, the ethanone moiety can be a precursor for creating oximes, chalcones, or other functional groups that are then cyclized or further modified to produce the final biologically active molecule. acs.orgnbinno.com The accessibility and reactivity of this compound make it an important tool for researchers in both academic and industrial settings who are focused on discovering and developing new chemical products.
Conclusion and Future Research Directions
Summary of Current Research Status
Current research predominantly positions 1-(1-methyl-1H-pyrazol-4-yl)ethanone as a key intermediate in organic synthesis. The pyrazole (B372694) nucleus is a well-regarded pharmacophore, and numerous derivatives have been developed that exhibit a wide spectrum of pharmacological activities. nih.gov The core structure of pyrazole, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, imparts unique chemical properties that are leveraged in drug design. nih.govias.ac.in
Derivatives synthesized from pyrazole ethanone (B97240) skeletons are being investigated for various therapeutic applications. The primary focus has been on creating compounds with enhanced biological efficacy by modifying the ethanone group or other positions on the pyrazole ring. Research has demonstrated that pyrazole-containing compounds can act as potent inhibitors for a range of biological targets.
Table 1: Investigated Therapeutic Areas for Pyrazole Derivatives
| Therapeutic Area | Biological Target Examples | Reference |
|---|---|---|
| Anticancer | Kinases (EGFR, VEGFR-2), Tubulin, CDK2 | nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX-1, COX-2) | researchgate.netnih.gov |
| Antidiabetic | Glucokinase, DPP-4, SGLT-2 | researchgate.net |
The existing body of research confirms that the pyrazole scaffold is a "privileged structure" in medicinal chemistry, and this compound is a valuable starting point for accessing this chemical space. dntb.gov.ua
Unexplored Areas and Research Gaps
Despite its utility as a synthetic intermediate, there are significant gaps in the scientific literature concerning this compound itself.
Intrinsic Biological Activity: The standalone pharmacological profile of this compound remains largely uninvestigated. A systematic screening of its activity against various biological targets could reveal inherent properties or provide a baseline for understanding the contributions of subsequent chemical modifications.
Systematic Structure-Activity Relationship (SAR) Studies: While numerous pyrazole derivatives have been synthesized and tested, there is a lack of comprehensive SAR studies originating specifically from the this compound scaffold. A systematic exploration of how different substituents at various positions influence bioactivity could lead to more rational drug design.
Materials Science Applications: The potential application of this compound in materials science, for instance, as a ligand for creating metal-organic frameworks (MOFs) or as a component in fluorescent probes or dyes, is an underexplored field. ias.ac.in
Coordination Chemistry: The nitrogen atoms of the pyrazole ring make it an excellent ligand for coordinating with metal ions. Research into the coordination chemistry of this compound could yield novel catalysts or materials with interesting magnetic or optical properties.
Potential for Further Synthetic Innovations
The chemical structure of this compound offers multiple reaction sites, making it amenable to a wide array of synthetic transformations. The ketone functional group and the pyrazole ring can be independently or concertedly modified.
Future synthetic innovations could focus on:
Greener Synthesis Routes: Developing more environmentally friendly methods for the synthesis of both the parent compound and its derivatives is a key area for innovation. ias.ac.inmdpi.com This could involve using greener solvents, catalyst-free conditions, or energy-efficient techniques like microwave or ultrasound-assisted reactions. ias.ac.in
Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions that utilize this compound as a key component would allow for the rapid generation of complex and diverse molecular libraries, enhancing the efficiency of drug discovery efforts. ias.ac.in
Flow Chemistry: Implementing continuous flow synthesis for the production of this compound and its derivatives could offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.
Novel Derivatization Strategies: The ketone moiety can be transformed into various other functional groups, such as oximes, hydrazones, or pyrazolines, to create new classes of compounds. mdpi.comjddtonline.info For instance, bromination of the acetyl group yields versatile precursors like 2-bromo-1-(1H-pyrazol-4-yl)ethanone, which can be used to synthesize pyrazolylthiazoles and other fused heterocyclic systems. researchgate.net
Prospects for Development of Advanced Therapeutic Agents
The established and diverse biological activities of pyrazole derivatives provide a strong foundation for the future development of advanced therapeutic agents starting from this compound. nih.govglobalresearchonline.net The adaptability of this scaffold allows medicinal chemists to fine-tune molecular properties to achieve desired potency and selectivity for specific biological targets.
Prospects for therapeutic development include:
Targeted Cancer Therapies: Given that pyrazole derivatives have shown potent inhibitory activity against various kinases involved in cancer progression, this scaffold is a promising starting point for developing next-generation kinase inhibitors. nih.govnih.gov
Novel Anti-inflammatory Drugs: By modifying the core structure, new selective COX-2 inhibitors or inhibitors of other inflammatory mediators like interleukins could be developed, potentially offering better safety profiles than existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Agents for Metabolic Diseases: The demonstrated activity of pyrazole compounds against targets relevant to diabetes suggests potential for developing new treatments for metabolic disorders. researchgate.net
Neuroprotective Agents: Some pyrazole derivatives have been investigated for activity against neurodegenerative diseases, opening a potential avenue for developing treatments for conditions like Parkinson's or Alzheimer's disease. nih.gov
The table below presents examples of complex pyrazole derivatives and their reported biological activities, illustrating the therapeutic potential that can be unlocked from pyrazole-based scaffolds.
Table 2: Examples of Bioactive Pyrazole Derivatives and their IC₅₀ Values
| Derivative Class | Target Cell Line/Enzyme | Reported IC₅₀ Value | Therapeutic Potential | Reference |
|---|---|---|---|---|
| Pyrazole Benzothiazole Hybrids | HT29 (Colon Cancer) | 3.17 µM | Anticancer | nih.gov |
| Pyrazole Carbaldehyde Derivatives | MCF7 (Breast Cancer) | 0.25 µM | Anticancer | nih.gov |
| Fused Pyrazole Derivatives | EGFR Kinase | 0.09 µM | Anticancer | nih.gov |
| Indole-Linked Pyrazole Derivatives | CDK2 Enzyme | 0.074 µM | Anticancer | nih.gov |
Q & A
Q. What are the standard synthetic routes for preparing 1-(1-methyl-1H-pyrazol-4-yl)ethanone, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example:
- Route 1: Reacting 1-methylpyrazole with acetylating agents (e.g., acetyl chloride) under anhydrous conditions in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Route 2: Substitution reactions on pre-functionalized pyrazole intermediates, such as nitro- or halogen-substituted derivatives, followed by ketone introduction via Friedel-Crafts acylation .
Optimization Parameters:
- Temperature: Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst Loading: 10–15 mol% of Lewis acids improves yield .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used for isolation .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR confirms the methyl group (δ ~2.5 ppm, singlet) and pyrazole proton environments (δ ~7.5–8.5 ppm) .
- ¹³C NMR identifies the ketone carbonyl (δ ~190–200 ppm) and aromatic carbons .
- Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS validates molecular ion peaks (e.g., m/z 150.068 for C₇H₈N₂O⁺) .
- X-ray Crystallography: Used to resolve crystal packing and bond angles (e.g., SHELX software for refinement ). Pyrazole ring planarity and ketone geometry are key metrics .
Advanced Research Questions
Q. How do electronic effects of substituents on the pyrazole ring influence reactivity and regioselectivity in further functionalization?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or halogen substituents deactivate the ring, directing electrophilic attacks to less hindered positions (e.g., C-5 over C-4) .
- Electron-Donating Groups (EDGs): Methyl or methoxy groups increase electron density, favoring nucleophilic substitution at C-4.
- Case Study: In 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone, the nitro group reduces reactivity toward nucleophiles, necessitating harsher conditions (e.g., NaBH₄/CeCl₃ for selective reduction) .
Q. What computational strategies are employed to predict biological activity or intermolecular interactions of this compound?
Methodological Answer:
- Docking Studies: Molecular docking (AutoDock Vina, Schrödinger) evaluates binding affinity to targets like kinases or receptors. The ketone moiety often acts as a hydrogen bond acceptor .
- DFT Calculations: Gaussian software optimizes geometry and calculates frontier molecular orbitals (FMOs) to predict reactivity. HOMO-LUMO gaps correlate with stability in biological environments .
- MD Simulations: GROMACS assesses solvation dynamics and protein-ligand stability over nanosecond timescales .
Q. How are contradictory biological activity data resolved, particularly in antimicrobial vs. cytotoxic assays?
Methodological Answer:
- Dose-Response Analysis: IC₅₀ values are compared across cell lines (e.g., MIC of 25 µg/mL for E. coli vs. LC₅₀ of 50 µg/mL for mammalian cells) .
- Mechanistic Studies: Flow cytometry (apoptosis assays) or ROS detection distinguishes antimicrobial action from nonspecific cytotoxicity .
- Structural Analogues: Comparing with derivatives (e.g., 1-(3-chlorophenyl-1H-pyrazol-4-yl)ethanone) identifies substituents responsible for selectivity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE: Nitrile gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks .
- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during acylations) .
- Waste Disposal: Quench reactive intermediates (e.g., with aqueous NaHCO₃) before segregating as halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
